Yttrium (90Y) anditixafortide
Description
Structure
2D Structure
Properties
CAS No. |
2523043-21-0 |
|---|---|
Molecular Formula |
C60H76IN14O14Y |
Molecular Weight |
1434.1 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C60H79IN14O14.Y/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40;/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65);/q;+3/p-3/t45-,46-,47+,48+;/m0./s1/i;1+1 |
InChI Key |
OCTDAUASUALIGQ-RZPZBEGWSA-K |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[90Y+3] |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Y+3] |
Origin of Product |
United States |
Radiochemistry and Synthesis of Yttrium 90y Anditixafortide
Yttrium-90 Radioisotope Characteristics for Radiotherapeutic Applications
The selection of Yttrium-90 (⁹⁰Y) as the radioactive payload is based on its highly favorable nuclear decay properties for radiotherapy. openmedscience.comnih.gov
Beta Emission Properties and Dosimetric Implications for Targeted Radiotherapy
Yttrium-90 is a pure beta (β⁻) emitter, which is a significant advantage in targeted radiotherapy as it minimizes radiation exposure to non-targeted tissues that would occur with gamma-emitting isotopes. openmedscience.comnih.gov The high-energy beta particles it releases are effective at killing cancer cells. patsnap.com
Key dosimetric properties include:
High Beta Energy : ⁹⁰Y emits beta particles with a maximum energy of 2.28 MeV and an average energy of 0.9336 MeV. wikipedia.orgnih.gov This high energy is sufficient to cause lethal damage to the DNA of targeted cancer cells. patsnap.com
Optimal Tissue Penetration : The emitted beta particles have a limited range in tissue, with an average penetration of 2.5 mm and a maximum of 11 mm. openmedscience.comnih.govnih.gov This path length is long enough to irradiate tumor cells that may not have been directly targeted by the radiopharmaceutical, a phenomenon known as the "crossfire effect," which is particularly useful in treating larger or less vascularized tumors. nih.gov At the same time, the limited range helps to spare adjacent healthy tissues and organs from significant radiation damage. openmedscience.compatsnap.com
Therapeutic Half-Life : With a physical half-life of approximately 64.1 hours (2.67 days), ⁹⁰Y provides a sustained radiation dose to the tumor over several days, which is optimal for therapeutic efficacy while allowing for practical production and clinical use. nih.govwikipedia.orgradiopaedia.org
Table 1: Physical Properties of Yttrium-90 for Radiotherapy
| Property | Value | Reference |
|---|---|---|
| Half-Life | 64.1 hours (2.67 days) | nih.govwikipedia.orgnih.gov |
| Decay Mode | Beta Minus (β⁻) | wikipedia.org |
| Maximum Beta Energy | 2.28 MeV | openmedscience.comwikipedia.orgnih.gov |
| Average Beta Energy | 0.9336 MeV | wikipedia.orgmirdsoft.org |
| Average Tissue Penetration | 2.5 mm | openmedscience.comnih.govnih.gov |
| Maximum Tissue Penetration | 11.0 mm | nih.govnih.gov |
Decay Scheme and Daughter Nuclide Characteristics
Yttrium-90 undergoes beta decay, where a neutron in its nucleus is converted into a proton, emitting a beta particle (an electron) in the process. wikipedia.org The decay scheme is straightforward, with over 99.9% of decays transitioning directly to the ground state of its daughter nuclide. lnhb.fr
Decay Product : ⁹⁰Y decays to Zirconium-90 (⁹⁰Zr). openmedscience.comwikipedia.org
Daughter Stability : Zirconium-90 is a stable, non-radioactive isotope. openmedscience.comnih.govnrgpallas.com This is a critical characteristic for therapeutic radiopharmaceuticals, as it ensures that no further radiation is produced at the target site after the decay of ⁹⁰Y, preventing long-term radiotoxicity from radioactive daughter products. nih.govnih.gov
Anditixafortide (B12373403) Ligand Design and Characteristics (Pentixather)
Anditixafortide, also known as Pentixather, is a meticulously designed peptide derivative that serves as the targeting vector and chelating agent for the Yttrium-90 radionuclide. openmedscience.commedchemexpress.com
Peptide Derivative Structure and Function
Anditixafortide is a cyclic pentapeptide-based molecule specifically engineered to bind with high affinity to the CXCR4 receptor. medchemexpress.compatsnap.com The CXCR4 receptor and its ligand CXCL12 play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis. cancer-research-network.comnih.gov By acting as an antagonist to this receptor, anditixafortide not only delivers the radiotherapeutic payload but can also interfere with these cancer-promoting signaling pathways. openmedscience.comnih.gov Its function is to circulate through the body and selectively accumulate at sites of CXCR4-expressing tumors, thereby concentrating the therapeutic radiation dose where it is needed most. openmedscience.com
Ligand Design Principles for Radionuclide Chelation
A key component of the anditixafortide structure is a bifunctional chelating agent. digitellinc.com For Yttrium-90, which is a trivalent metal ion (Y³⁺), a macrocyclic chelator such as a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is typically integrated into the peptide structure. acs.orgnih.govnih.gov
The design principles for this chelation are:
High Stability : The chelator must form a highly stable complex with the ⁹⁰Y³⁺ ion under physiological conditions. This is crucial to prevent the premature release of the radioactive metal in vivo, which could lead to uptake in non-target tissues like bone and cause significant toxicity. digitellinc.com
Favorable Kinetics : The ligand must allow for rapid and efficient radiolabeling with ⁹⁰Y under mild conditions to preserve the integrity of the peptide. researchgate.net
Inertness : Once formed, the ⁹⁰Y-chelator complex must be chemically inert, not affecting the peptide's ability to bind to the CXCR4 receptor. nih.gov
Distinction and Synergy with Pentixafor (B1454180) in Radiopharmaceutical Design
Anditixafortide (Pentixather) is part of a "theranostic" pair with Pentixafor. oncidiumfoundation.org Theranostics involves using a diagnostic agent to identify and characterize a molecular target, followed by a therapeutic agent that acts on the same target.
Distinction : The primary structural difference between Pentixafor and Anditixafortide (Pentixather) lies in a modification to the peptide backbone. nih.govresearchgate.net Pentixafor is designed for optimal complexation with Gallium-68 (⁶⁸Ga) for PET imaging. medchemexpress.comnih.gov Anditixafortide (Pentixather), on the other hand, was developed as its therapeutic analogue. oncidiumfoundation.org While both share the same core peptide scaffold for CXCR4 targeting, Anditixafortide has been optimized for stable chelation of therapeutic radionuclides like Lutetium-177 (B1209992) and Yttrium-90. openmedscience.compatsnap.comopenmedscience.com
Synergy : The synergy between these two agents is central to the personalized medicine approach. pentixapharm.com First, a patient can undergo a PET scan using ⁶⁸Ga-Pentixafor. pentixapharm.com This imaging scan confirms that the patient's tumors express the CXCR4 target and determines the location and extent of the disease. nih.gov If the scan is positive, the patient is identified as a suitable candidate for therapy with ⁹⁰Y-anditixafortide, which will target the exact same cells identified by the diagnostic scan. openmedscience.compentixapharm.com This ensures that the potent beta therapy is directed only to patients who are most likely to benefit, maximizing efficacy and minimizing unnecessary treatment.
Table 2: Comparison of the Theranostic Pair: Pentixafor and Anditixafortide
| Feature | Pentixafor | Anditixafortide (Pentixather) | Reference |
|---|---|---|---|
| Primary Use | Diagnostic Imaging (PET) | Targeted Radionuclide Therapy | oncidiumfoundation.orgmedchemexpress.com |
| Typical Radionuclide | Gallium-68 (⁶⁸Ga) | Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) | openmedscience.comnih.gov |
| Molecular Target | CXCR4 Receptor | CXCR4 Receptor | openmedscience.comnih.gov |
| Role in Theranostics | Identifies and localizes the target | Delivers a therapeutic radiation dose to the target | pentixapharm.com |
Radiosynthesis Methodologies for Yttrium (90Y) Anditixafortide
Chelation Chemistry of Yttrium-90 with Anditixafortide (Pentixather)
The fundamental mechanism behind the formation of this compound is chelation chemistry. Anditixafortide is a complex molecule that incorporates a chelating agent, a compound that can form multiple bonds to a single metal ion. This chelation is essential for the selective delivery of the radioactive yttrium to the tumor site. openmedscience.com The chelator part of the anditixafortide molecule firmly binds the Yttrium-90 radioisotope, ensuring it remains attached as it circulates through the body. openmedscience.com
The stability of this bond is paramount; innovations in chelator chemistry aim to create more stable complexes to minimize the risk of the radioactive isotope leaking into healthy tissues. openmedscience.com The chelating agent used in anditixafortide is similar in principle to macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), which is known to bind ⁹⁰Y with exceptional stability. nih.gov
The efficiency of the chelation reaction is influenced by several factors. Studies on similar ⁹⁰Y-DOTA conjugates have identified optimal conditions for radiolabeling. These conditions, which are critical for achieving high product yields, include reaction time, temperature, pH, and the type of buffer used. nih.gov For instance, raising the temperature from 25°C to 37°C has been shown to significantly increase the chelation rate. nih.gov The kinetics of chelation with macrocyclic chelators are typically concentration-dependent and slower compared to acyclic chelators. nih.gov
Table 1: Optimized Radiolabeling Conditions for ⁹⁰Y-DOTA Immunoconjugates
| Parameter | Optimal Condition | Rationale |
| Reaction Time | 30 minutes | Sufficient time to achieve high chelation efficiency at optimal pH and temperature. nih.gov |
| Buffer | 0.5 M Ammonium Acetate | Demonstrated the highest uptake of yttrium compared to other buffers. nih.gov |
| pH | 7.0 - 7.5 | The time required to chelate 94% of ⁹⁰Y is significantly reduced (1-10 min) at pH 7.5 compared to pH 6.5 (17-148 min). nih.gov |
| Temperature | 37°C | Markedly increases the rate of the chelation reaction. nih.gov |
Considerations for Radiopharmaceutical Production and Stability in Research Settings
The production of this compound follows a multi-step process typical for radiopharmaceuticals. lemerpax.com The lifecycle begins with the production of the radionuclide, its purification, and finally, the radiosynthesis or radiolabeling phase where the radionuclide is combined with the specific vector molecule. lemerpax.com
Yttrium-90 is a pure beta-emitter produced from the nuclear decay of Strontium-90 (⁹⁰Sr), which is a fission product from nuclear reactors. wikipedia.org A ⁹⁰Sr/⁹⁰Y generator system is commonly used to obtain a high-purity solution of ⁹⁰Y. researchgate.net This purification step is crucial to ensure the quality of the radionuclide used in the final radiopharmaceutical. lemerpax.com
Following purification, the radiolabeling process involves combining the Yttrium-90 with the anditixafortide precursor under controlled conditions, as detailed in the chelation chemistry section. The stability of the resulting this compound complex is a critical factor. The product must remain intact from the time of its preparation until it reaches its biological target. To enhance stability and prevent degradation, stabilizing agents such as ascorbic acid or gentisic acid may be added to the formulation. dergipark.org.tr The stability is often evaluated by incubating the radiopharmaceutical in human serum or saline at 37°C and analyzing it over time to measure any release of ⁹⁰Y from the complex. iaea.orgeanm.org
Quality Control and Radiochemical Purity Assessment Methodologies
Rigorous quality control (QC) is essential to ensure the safety and effectiveness of any radiopharmaceutical preparation. eanm.org Before administration, several QC tests are performed to verify the identity, purity, and quality of this compound. These tests can be categorized into physicochemical and biological tests. dergipark.org.tr The primary physicochemical parameters of concern are radionuclidic purity, chemical purity, and radiochemical purity. dergipark.org.trnih.gov
Radionuclidic Purity : This test confirms the identity of the radionuclide (⁹⁰Y) and quantifies any radionuclide impurities. The presence of other radioisotopes could lead to an unnecessary radiation dose for the patient. dergipark.org.tr A common potential impurity from a ⁹⁰Sr/⁹⁰Y generator is the parent isotope, ⁹⁰Sr. nih.gov Radionuclidic purity is typically assessed using methods like gamma spectrometry or by measuring the half-life of the radionuclide. eanm.org
Radiochemical Purity (RCP) : RCP is a critical quality attribute that defines the percentage of the total radioactivity in the desired chemical form—in this case, ⁹⁰Y chelated to anditixafortide. dergipark.org.tr Impurities would consist of "free" or unchelated ⁹⁰Y. High RCP is crucial for effective targeting and minimizing off-target radiation. Chromatography methods are standard for determining RCP. dergipark.org.tr High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed in research and clinical settings because they are fast and economical. dergipark.org.trnih.gov These techniques separate the labeled compound from any free radionuclide, allowing for the quantification of each. dergipark.org.tr
Chemical Purity : This refers to the amount of non-radioactive chemical substances present in the radiopharmaceutical preparation. These impurities can originate from the starting materials or the synthesis process and could potentially interfere with the labeling efficiency or cause adverse biological effects.
Table 2: Summary of Quality Control Tests for ⁹⁰Y-based Radiopharmaceuticals
| Quality Parameter | Purpose | Common Assessment Methodology |
| Radionuclidic Purity | To ensure no other radioactive isotopes (e.g., ⁹⁰Sr) are present. dergipark.org.tr | Gamma Spectroscopy, Half-life determination. eanm.org |
| Radiochemical Purity | To determine the percentage of ⁹⁰Y successfully bound to anditixafortide. dergipark.org.tr | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC). dergipark.org.trnih.gov |
| Chemical Purity | To identify and quantify non-radioactive impurities. | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for metallic impurities. nih.gov |
| Sterility | To ensure the absence of microbial contamination. | Incubation in culture media. |
| pH | To ensure the final product is suitable for physiological conditions. | pH meter. |
Molecular Mechanism of Action in Target Cell Interactions
Specificity of Anditixafortide (B12373403) for CXCR4 Receptors
The primary mechanism of Yttrium (90Y) anditixafortide is predicated on the high specificity of its ligand component, anditixafortide (also known as Pentixather), for the CXCR4 receptor. openmedscience.com This receptor is a G protein-coupled receptor that is overexpressed in a wide variety of hematological and solid tumors. nih.govresearchgate.net The interaction between CXCR4 and its natural ligand, CXCL12, is crucial for tumor progression, metastasis, and the resistance to treatment. openmedscience.com this compound exploits the elevated expression of CXCR4 on cancer cells to deliver a targeted dose of radiation, thereby minimizing off-target effects on healthy tissues. openmedscience.com The anditixafortide component acts as a carrier, ensuring that the Yttrium-90 radionuclide accumulates predominantly in malignant tissues. openmedscience.com
Receptor Binding Kinetics and Affinity Studies in Preclinical Models
While specific preclinical data on the receptor binding kinetics and affinity of this compound are not extensively detailed in publicly available literature, the anditixafortide ligand is known to be a high-affinity antagonist for the CXCR4 receptor. The affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher affinity. bmglabtech.com For context, other peptide-based CXCR4 antagonists have demonstrated high affinity with Kd values in the nanomolar range. researchgate.net The stability of the complex formed between the radiopharmaceutical and the receptor is crucial for its therapeutic efficacy, as a longer residence time at the tumor site allows for a greater cumulative radiation dose to be delivered.
| Compound | Receptor | Affinity (Kd) | Cell Line | Reference |
|---|---|---|---|---|
| BL-8040 (Motixafortide) | CXCR4 | 1 nM | - | researchgate.net |
| [125I]-E-IA-BF-PE-PIPZE | σ1 (for comparison) | 0.24 ± 0.01 nM | - | nih.gov |
Internalization Pathways of this compound within Target Cells
Upon binding of a ligand, such as anditixafortide, to the CXCR4 receptor, the receptor-ligand complex can be internalized by the cell. This process is often mediated by the recruitment of β-arrestin, which leads to receptor desensitization and endocytosis. semanticscholar.org The internalization of this compound is a critical step in its mechanism of action, as it brings the radioactive payload inside the target cell. This intracellular localization can enhance the cytotoxic effect of the emitted beta particles by placing the radiation source in close proximity to critical cellular components, such as the nucleus. researchgate.net
Cellular Uptake and Retention Mechanisms
The cellular uptake of this compound is primarily a receptor-mediated process, driven by its specific binding to CXCR4. nih.gov Preclinical studies with other CXCR4-targeted radiopharmaceuticals have demonstrated that cellular uptake is directly correlated with the level of CXCR4 expression on the cell surface. nih.gov The retention of the radiopharmaceutical within the tumor cell is equally important for its therapeutic efficacy. A longer retention time results in a higher cumulative radiation dose delivered to the tumor. The stability of the chelation of Yttrium-90 to the anditixafortide ligand is a key factor in preventing the leakage of the radionuclide from the target cell. openmedscience.com
Subcellular Localization of the Radiopharmaceutical and Radiation Dose Deposition
Following internalization, the subcellular localization of this compound can influence its radiotoxicity. Research has indicated that CXCR4 can localize to the nucleus of cancer cells, where it may interact with other proteins to promote tumor progression. tamhsc.edu If this compound is trafficked to the nucleus along with the receptor, the high-energy beta particles emitted by Yttrium-90 would deposit their radiation dose directly within the nucleus, in close proximity to the cell's DNA. tamhsc.edu Yttrium-90 is a pure beta-emitter with a maximum energy of 2.28 MeV and an average tissue penetration of 2.5 mm. radiopaedia.orgwikipedia.org This localized deposition of radiation at the subcellular level, a concept known as microdosimetry, is a key advantage of targeted radiotherapy, as it maximizes the damage to cancer cells while minimizing collateral damage to surrounding healthy tissues. openmedscience.com
| Property | Value | Reference |
|---|---|---|
| Half-life | 64.05 hours (2.67 days) | radiopaedia.orgwikipedia.org |
| Maximum Beta Energy | 2.28 MeV | radiopaedia.orgwikipedia.org |
| Average Beta Energy | 0.9336 MeV | wikipedia.org |
| Average Tissue Penetration | 2.5 mm | radiopaedia.org |
| Maximum Tissue Penetration | ~11 mm | radiopaedia.org |
Radiation-Induced DNA Damage and Cellular Response Pathways
Once this compound has bound to and, ideally, been internalized by a CXCR4-expressing cancer cell, the Yttrium-90 radionuclide delivers a localized dose of beta radiation. openmedscience.com This radiation induces DNA damage, which is the primary mechanism of its tumoricidal effect. openmedscience.com The resulting DNA lesions trigger a cascade of cellular responses, known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest, apoptosis (programmed cell death), or senescence. mdpi.comyoutube.com The efficacy of the treatment can be influenced by the cancer cell's intrinsic DNA repair capabilities. snmjournals.org Cells with deficiencies in their DNA repair pathways may be more sensitive to the effects of the radiation. mdpi.com The main DNA repair pathways involved in repairing damage from beta particles are Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ). nih.gov
The high-energy beta particles (electrons) emitted by Yttrium-90 induce DNA damage through both direct and indirect mechanisms. nih.gov
Direct Damage: The beta particles can directly interact with the DNA molecule, causing ionization and breakage of the phosphodiester backbone or the nitrogenous bases. nih.gov This can result in single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov
Indirect Damage: The beta particles can also interact with water molecules within the cell, leading to the generation of highly reactive free radicals, such as hydroxyl radicals. nih.gov These reactive oxygen species (ROS) can then diffuse to and react with the DNA, causing oxidative damage to the bases and sugar-phosphate backbone, which also results in SSBs and DSBs. nih.gov
The toxicity of beta-emitters like Yttrium-90 is predominantly attributed to this indirect DNA damage. nih.gov While tumor cells have mechanisms to repair SSBs, the accumulation of these breaks can overwhelm the repair machinery, leading to the formation of more lethal DSBs and ultimately, cell death. nih.gov
Activation of DNA Repair Pathways in Irradiated Cells
The beta particles emitted by Yttrium-90 are a form of ionizing radiation that causes significant damage to cellular macromolecules, most critically to DNA. The energy from these electrons creates single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of the target cancer cells. openmedscience.comnih.gov DSBs are considered the most lethal form of DNA damage. nih.gov
In response to this radiation-induced damage, cancer cells activate a complex network of DNA Damage Repair (DDR) pathways to maintain genomic integrity and survive. mdpi.com Key pathways involved include:
Base Excision Repair (BER): Primarily responsible for repairing SSBs and smaller DNA lesions. mdpi.com
Nucleotide Excision Repair (NER): Repairs bulky, helix-distorting lesions. mdpi.com
Homologous Recombination Repair (HRR) and Non-Homologous End Joining (NHEJ): The two major pathways responsible for repairing highly lethal DSBs. mdpi.com
The therapeutic strategy of this compound relies on inducing DNA damage at a rate and complexity that overwhelms the cell's DDR capacity. nih.gov While these repair mechanisms are activated, the continuous bombardment of beta particles from the localized Yttrium-90 source creates an insurmountable level of DNA damage, leading to cell cycle arrest and the initiation of cell death programs. openmedscience.commdpi.com
| DNA Repair Pathway | Type of Damage Repaired | Key Proteins Involved |
| Base Excision Repair (BER) | Single-strand breaks, base damage | PARP, DNA polymerase, DNA ligase |
| Nucleotide Excision Repair (NER) | Bulky adducts, helix distortions | Xeroderma pigmentosum (XP) proteins |
| Homologous Recombination (HR) | Double-strand breaks (error-free) | BRCA1, BRCA2, RAD51 |
| Non-Homologous End Joining (NHEJ) | Double-strand breaks (error-prone) | DNA-PKcs, Ku70/80, Ligase IV |
Induction of Apoptosis and Necrosis in Target Cells
When DNA damage is too extensive to be successfully repaired by the DDR pathways, the cell is programmed to self-destruct through controlled processes, primarily apoptosis (programmed cell death). openmedscience.commdpi.com The accumulation of irreparable DNA damage serves as a powerful trigger for the intrinsic apoptotic pathway. nih.gov
This process involves the activation of a cascade of enzymes called caspases. Research on related yttrium compounds has shown that they can significantly upregulate pro-apoptotic genes such as CASP3 and CASP8, while downregulating anti-apoptotic genes like BCL2. nih.gov The sustained, high-level radiation dose from Yttrium-90 ensures that the damage threshold for initiating apoptosis is crossed. openmedscience.com
In addition to apoptosis, the intense energy deposition from Yttrium-90's beta decay can also lead to necrosis, a form of cell death characterized by cell swelling and membrane rupture. This is particularly relevant in the core of tumors where the radiation dose is highest. The ultimate outcome of the molecular mechanism of action is the eradication of CXCR4-expressing tumor cells through these induced cell death pathways, leading to a reduction in tumor burden. openmedscience.com
Preclinical Investigations and Translational Research Models
In Vitro Studies on CXCR4-Expressing Cell Lines
In vitro models, which utilize human cell lines grown in a laboratory environment, are crucial for the initial screening and mechanistic understanding of anticancer agents. nih.gov For Yttrium (90Y) anditixafortide (B12373403), these studies focus on cell lines with confirmed expression of the CXCR4 receptor, which is prevalent in various hematological malignancies and solid tumors. openmedscience.comnih.gov
Cell viability assays are employed to determine the immediate cytotoxic effects of a compound on cancer cells. Studies on related CXCR4-targeting radiopharmaceuticals, such as those labeled with Lutetium-177 (B1209992), have demonstrated an activity-dependent decrease in cell viability in glioblastoma cell lines. nih.govnih.gov This indicates that as the amount of radioactivity increases, a greater fraction of the cancer cells are killed.
Clonogenic survival assays provide a more stringent measure of a drug's efficacy by assessing the ability of a single cell to proliferate indefinitely and form a colony (a clone). springernature.com This assay is a gold standard in radiobiology for determining the long-term reproductive integrity of cells following exposure to ionizing radiation or other cytotoxic agents. springernature.com It measures the fraction of cells that retain their ability to reproduce after treatment, offering critical insights into the long-term therapeutic potential of a compound like Yttrium (90Y) anditixafortide.
To understand the molecular mechanisms triggered by this compound, researchers analyze changes in gene and protein expression within the cancer cells post-treatment. These analyses can reveal the specific cellular pathways that are activated or inhibited by the targeted radiation.
A key response to the radiation delivered by CXCR4-targeted beta emitters is the induction of DNA damage. For instance, in vitro studies with ¹⁷⁷Lu-labelled CXCR4-targeting peptides on glioblastoma cells showed a time- and activity-dependent increase in the expression of γH2AX. nih.govnih.gov γH2AX is a well-established biomarker for DNA double-strand breaks, one of the most severe forms of DNA damage caused by ionizing radiation. This finding confirms that the targeted radiopharmaceutical effectively damages the genetic material of the cancer cells, a prerequisite for inducing cell death.
The therapeutic action of this compound is based on its specific binding to the CXCR4 receptor on cancer cells. openmedscience.com Once bound, the Yttrium-90 isotope emits high-energy beta particles (electrons) that travel a few millimeters within the tissue. openmedscience.com This localized delivery of radiation results in several critical radiobiological effects:
DNA Damage: The primary mechanism of cell killing is the induction of DNA strand breaks by the beta particles. Severe or irreparable DNA damage triggers programmed cell death pathways, primarily apoptosis. openmedscience.com
Localized Energy Deposition: The relatively short path length of Yttrium-90's beta particles helps to concentrate the radiation dose within the tumor microenvironment, thereby minimizing damage to surrounding healthy tissues. openmedscience.com
Bystander Effect: A significant advantage of this type of radiotherapy is the "bystander effect," where irradiated cells can induce damage in neighboring, non-targeted cells. This is particularly important in tumors with heterogeneous receptor expression, as it allows for the killing of cancer cells that may not express CXCR4. d-nb.info
Higher Energy Emission: Yttrium-90 is a higher-energy beta emitter compared to other radionuclides like Lutetium-177. This increased energy and greater tissue penetration may be more effective in destroying larger tumor masses or clusters of malignant cells. openmedscience.comd-nb.info
In Vivo Animal Models of CXCR4-Positive Malignancies
Following promising in vitro results, the evaluation of this compound proceeds to in vivo animal models. These models are essential for studying the compound's behavior in a complex, living system, providing data on efficacy, biodistribution, and pharmacokinetics that can help predict its performance in humans. nih.gov
To accurately mimic human cancer, researchers utilize orthotopic and metastatic animal models.
Orthotopic Models: These involve implanting human tumor cells into the corresponding organ of an immunodeficient mouse (e.g., multiple myeloma cells into the bone marrow). nih.govnih.gov This approach allows the tumor to grow in its natural microenvironment, which influences its growth, progression, and response to therapy. ucl.ac.uk A preclinical orthotopic model for multiple myeloma, a key target for this compound, has been established by intravenously injecting luciferase-transfected L363 human myeloma cells into mice. Disease progression and spread to the bone marrow can be monitored non-invasively through bioluminescence imaging. snmjournals.org
Metastatic Models: These models are designed to study the spread of cancer from a primary site to other parts of the body, a process in which the CXCR4 receptor plays a critical role. nih.gov These models are invaluable for assessing the ability of this compound to treat disseminated disease.
Biodistribution studies track where the radiopharmaceutical accumulates in the body and for how long. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of the compound. These studies are critical for determining tumor uptake and potential accumulation in healthy organs.
While specific biodistribution data for this compound is part of ongoing clinical investigation, extensive preclinical data exists for its closely related analogue, ¹⁷⁷Lu-PentixaTher, which uses the same targeting ligand. In vivo biodistribution studies in mice bearing Daudi (human B-cell lymphoma) xenografts provide valuable insight into the behavior of the PentixaTher ligand. These studies show high accumulation in the tumor, with varying levels of uptake in other organs over time.
Table 1: Biodistribution of ¹⁷⁷Lu-PentixaTher in Daudi Xenograft-Bearing Mice
| Organ | 1 hour post-injection (%ID/g) | 6 hours post-injection (%ID/g) | 48 hours post-injection (%ID/g) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.0 ± 0.0 |
| Heart | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lung | 5.3 ± 1.1 | 2.5 ± 0.6 | 0.7 ± 0.2 |
| Liver | 2.2 ± 0.4 | 0.9 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 2.0 ± 0.4 | 1.6 ± 0.2 | 0.5 ± 0.1 |
| Pancreas | 0.7 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 |
| Stomach | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Intestine | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.1 |
| Kidney | 21.0 ± 4.1 | 14.8 ± 1.7 | 2.2 ± 0.4 |
| Muscle | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 1.1 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.0 |
| Tumor | 12.4 ± 3.7 | 11.2 ± 1.8 | 6.0 ± 1.2 |
| Data represents the percentage of injected dose per gram of tissue (%ID/g) and is adapted from a study comparing novel agents to the reference compound [¹⁷⁷Lu]PentixaTher. nih.gov | |||
| These preclinical data demonstrate high and sustained tumor uptake for the PentixaTher ligand, with primary clearance through the kidneys. nih.gov Such studies are foundational for estimating radiation doses to both tumor and healthy tissues, guiding the translation of the therapeutic agent to clinical trials. johnshopkins.edu |
Non-Target Organ Uptake and Radiation Distribution in Animal Models
The biodistribution of anditixafortide, the targeting peptide component of this compound, has been extensively studied in preclinical models, primarily utilizing its lutetium-177-labeled counterpart, [177Lu]pentixather. These studies in tumor-bearing mice, such as those with Daudi lymphoma xenografts, provide critical insights into the likely distribution of the yttrium-90-labeled version. thno.orgnih.gov
Following intravenous administration, anditixafortide exhibits a specific uptake pattern. While the highest concentration is observed in tissues with high CXCR4 expression, including the tumor, a notable accumulation is also seen in several non-target organs. The primary route of excretion is renal, leading to significant initial uptake in the kidneys. thno.orgnih.gov The liver and spleen also demonstrate considerable uptake. thno.orgnih.gov Over time, the activity in most non-target organs decreases, while it is retained in the tumor, leading to favorable tumor-to-background ratios. thno.orgnih.gov
It is important to note that while the peptide's distribution is expected to be similar regardless of the radiolabel, the distinct physical properties of Yttrium-90, a pure beta-emitter with a higher energy and longer path length compared to the beta-gamma emitting Lutetium-177, will influence the radiation dose distribution in tissues.
| Organ | Uptake (%ID/g) at 1h p.i. for [177Lu]pentixather | Uptake (%ID/g) at 48h p.i. for [177Lu]pentixather | Uptake (%ID/g) at 7d p.i. for [177Lu]pentixather |
|---|---|---|---|
| Blood | 2.5 ± 0.5 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Heart | 1.3 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 4.2 ± 0.8 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Liver | 8.5 ± 1.5 | 4.2 ± 0.8 | 2.1 ± 0.4 |
| Spleen | 10.1 ± 2.0 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| Kidneys | 15.2 ± 3.0 | 8.9 ± 1.8 | 5.2 ± 1.1 |
| Stomach | 0.8 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestine | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Tumor | 12.4 ± 2.5 | 10.5 ± 2.1 | 8.2 ± 1.6 |
Data presented is for [177Lu]pentixather in Daudi-lymphoma bearing SCID mice and serves as a surrogate for the expected distribution of the anditixafortide peptide. thno.orgnih.gov
Dosimetry Modeling in Preclinical Animal Studies
Dosimetry modeling based on preclinical biodistribution data is crucial for estimating the radiation absorbed doses to both tumor and non-target organs, thereby predicting potential therapeutic efficacy and toxicity. Extrapolated organ dose estimates from studies with [177Lu]pentixather in mice provide a foundation for understanding the dosimetry of this compound. thno.orgnih.gov
The kidneys are consistently identified as a dose-limiting organ due to the renal excretion pathway of the peptide. thno.orgnih.govsnmjournals.org Dosimetric calculations from preclinical data allow for the estimation of the maximum tolerated activity that can be administered. Human dosimetry studies have also been conducted to refine these models. snmjournals.orgd-nb.info
The higher energy of Yttrium-90's beta particles is expected to result in higher absorbed doses to tissues compared to the same amount of Lutetium-177, a factor that is taken into account in therapeutic planning. snmjournals.orgsnmjournals.org Preclinical dosimetry studies are essential for establishing the therapeutic window for this compound.
| Organ | Estimated Absorbed Dose (Gy/GBq) for [177Lu]pentixather in Mice | Estimated Absorbed Dose (Gy/GBq) for [90Y]pentixather in Humans |
|---|---|---|
| Kidneys | 2.8 | 1.5 - 18.2 |
| Liver | 0.8 | ~0.2 |
| Spleen | 1.2 | ~0.2 |
| Red Marrow | 0.2 | Not specified |
| Tumor | 1.5 | Not specified |
Mouse dosimetry data is extrapolated from [177Lu]pentixather studies. thno.orgnih.gov Human dosimetry data for [90Y]pentixather is based on clinical investigations. snmjournals.org
Evaluation of Therapeutic Efficacy in Preclinical Tumor Models
Tumor Growth Inhibition and Regression Assessments
Preclinical studies have demonstrated the potential of CXCR4-targeted radionuclide therapy to inhibit tumor growth. In a study evaluating the efficacy of [177Lu]pentixather in an animal model of atypical carcinoid and small cell lung cancer, the treatment was shown to inhibit tumor progression and was well-tolerated at a certain dose. nanets.net A higher dose led to better tumor control but also resulted in dose-limiting toxicities. nanets.net While this study used the lutetium-177 labeled version, it provides strong evidence for the anti-tumor efficacy of the anditixafortide peptide when coupled with a therapeutic radionuclide.
The higher energy and longer range of Yttrium-90's beta particles may offer advantages in treating larger or more heterogeneous tumors compared to Lutetium-177.
Histopathological and Molecular Correlates of Treatment Response
Histopathological analysis of tumors following CXCR4-targeted radionuclide therapy in preclinical models is a critical step in understanding the mechanisms of action. Such analyses can reveal treatment-induced changes such as necrosis, apoptosis, and alterations in tumor morphology. Molecular studies can further elucidate the treatment response by examining changes in gene and protein expression related to cell death, DNA repair, and cell signaling pathways. While specific histopathological and molecular data for this compound in preclinical models are not extensively detailed in the currently available literature, this remains a key area of investigation in the development of this and similar radiopharmaceuticals.
Radiosensitization and Combination Therapeutic Strategies in Preclinical Settings
The interaction of this compound with other cancer therapies is an area of significant preclinical interest. The CXCR4/CXCL12 signaling axis, which is targeted by anditixafortide, is implicated in tumor resistance to conventional therapies. Therefore, blocking this pathway with anditixafortide may sensitize tumor cells to the effects of external beam radiation or chemotherapy. frontiersin.org
Preclinical studies are exploring the synergistic effects of combining CXCR4-targeted radionuclide therapy with other agents. For instance, a study investigating [177Lu]pentixather in combination with a thioredoxin reductase inhibitor, auranofin, in an animal model of atypical carcinoid and small cell lung cancer, suggests that such combination strategies are a potential new avenue for treatment. nanets.net The rationale is that inhibiting DNA repair mechanisms or other survival pathways in cancer cells could enhance the cytotoxic effects of the radiation delivered by this compound. frontiersin.org These preclinical combination studies are crucial for designing future clinical trials that could lead to more effective treatment regimens.
Advanced Imaging Modalities for Radioligand Research and Dosimetry
Quantitative Imaging for In Vivo Dosimetry in Preclinical Models
A primary goal of imaging in radiopharmaceutical research is to perform accurate dosimetry, which is the calculation of the absorbed radiation dose in tumors and healthy organs. Quantitative imaging allows researchers to determine the concentration of the radiopharmaceutical in different tissues over time, which is essential for creating time-activity curves and calculating absorbed doses.
In preclinical models, quantitative imaging is used to evaluate the dosimetric properties of new radioligands like 90Y-anditixafortide. For instance, studies in rabbit liver models have been used to perform precision dosimetry by comparing PET-based and CT-based methods. elsevierpure.comnih.gov These studies have highlighted that different imaging modalities can yield different dose estimations, with CT-based dosimetry of radiopaque microspheres showing more dose heterogeneity compared to PET. elsevierpure.comnih.gov Such preclinical investigations are vital for understanding the microdosimetry and refining dose-response relationships before moving to clinical trials. nih.gov The development of advanced image reconstruction algorithms that account for the complex physics of Y-90 decay, such as scatter and collimator effects, is crucial for improving the accuracy of dosimetry. nih.gov
Role of Gallium-68 Pentixafor (B1454180) in Diagnostic Imaging for CXCR4 Expression Profiling
The therapeutic efficacy of Yttrium (90Y) anditixafortide (B12373403) is dependent on the expression of its molecular target, the C-X-C chemokine receptor 4 (CXCR4), on tumor cells. openmedscience.com Therefore, a diagnostic imaging agent that can visualize CXCR4 expression is essential for patient selection and treatment planning. Gallium-68 (68Ga) pentixafor is a PET radiotracer with a high affinity for the CXCR4 receptor. thno.org
68Ga-pentixafor PET/CT imaging serves as a companion diagnostic to 90Y-anditixafortide therapy. oncidiumfoundation.orgoncidiumfoundation.org It allows for the non-invasive, whole-body assessment of CXCR4 expression in tumors. thno.orgnih.gov Studies have demonstrated the utility of 68Ga-pentixafor PET in various malignancies, including multiple myeloma and glioblastoma, showing a correlation between tracer uptake and CXCR4 expression confirmed by histological analysis. thno.orgnih.govresearchgate.net By identifying patients with high CXCR4-expressing tumors, 68Ga-pentixafor imaging helps to ensure that only those who are most likely to benefit from the targeted radiotherapy receive it. thno.orgpentixapharm.com This theranostic approach, pairing a diagnostic agent with a therapeutic agent targeting the same molecule, is a cornerstone of personalized medicine in oncology. youtube.com
| Cancer Type | Key Findings | Reference |
|---|---|---|
| Multiple Myeloma | Detected CXCR4-positive disease in 66% of subjects; CXCR4-positivity was a negative prognostic factor. nih.gov | nih.gov |
| Glioblastoma | Visually positive in 13 out of 15 cases, with histological analysis confirming CXCR4 expression in areas of high tracer uptake. thno.orgresearchgate.net | thno.orgresearchgate.net |
| Various Malignancies | A retrospective study of 690 patients showed the highest uptake in multiple myeloma, adrenocortical carcinoma, and various lymphomas. nih.gov | nih.gov |
Image-Guided Radiopharmaceutical Development Strategies
The development of radiopharmaceuticals like 90Y-anditixafortide is heavily reliant on image-guided strategies. This approach uses imaging at multiple stages of the development pipeline to make informed decisions and de-risk the development process.
Initially, preclinical imaging with modalities like CLI and micro-PET in animal models helps to evaluate the basic pharmacokinetic and biodistribution properties of a new radioligand. These early studies provide essential data on tumor targeting, off-target accumulation, and clearance kinetics.
As a drug candidate progresses, the "theranostic" strategy, exemplified by the 68Ga-pentixafor/90Y-anditixafortide pair, becomes central. Diagnostic imaging with a positron-emitting analogue (like 68Ga-pentixafor) is used to:
Confirm the presence and accessibility of the molecular target (CXCR4) in vivo. pentixapharm.com
Select patients whose tumors express the target at a sufficient level for therapy. thno.org
Perform dosimetry calculations to predict the radiation dose to tumors and normal organs from the therapeutic agent.
Following administration of the therapeutic agent (90Y-anditixafortide), post-treatment imaging using bremsstrahlung SPECT or PET is conducted to confirm the actual biodistribution of the therapeutic dose and to verify that the agent reached its intended target. researchgate.net This image-guided feedback loop is critical for optimizing treatment protocols and advancing the development of safer and more effective radiopharmaceuticals.
Comparative Analysis with Other Radiopharmaceuticals and Radionuclides
Distinguishing Yttrium (90Y) Anditixafortide (B12373403) from Lutetium (177Lu) Pentixather
While both Yttrium (90Y) anditixafortide and Lutetium (177Lu) pentixather target the CXCR4 receptor, the choice of radionuclide—Yttrium-90 versus Lutetium-177 (B1209992)—imparts distinct physical and therapeutic properties. openmedscience.com
Yttrium-90 (⁹⁰Y) is a pure high-energy beta emitter, characterized by a maximum beta energy of 2.28 MeV and an average energy of 0.94 MeV. nih.gov This high energy results in a longer path length for its beta particles, with a maximum tissue penetration of approximately 11 mm and an average penetration of about 2.5 mm. nih.govopenmedscience.comnih.govnih.gov
In contrast, Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta emitter with a maximum beta energy of 0.497 MeV. nih.govresearchgate.net Consequently, its beta particles have a much shorter range in tissue, with a maximum penetration of about 2 mm and a mean penetration of 0.67 mm. nih.govnih.gov ¹⁷⁷Lu also emits low-energy gamma photons, which can be used for imaging. nih.govnih.govnrgpallas.com
| Property | Yttrium-90 (⁹⁰Y) | Lutetium-177 (¹⁷⁷Lu) |
| Maximum Beta Energy | 2.28 MeV | 0.497 MeV |
| Average Beta Energy | 0.94 MeV | 0.149 keV |
| Maximum Tissue Penetration | ~11 mm | ~2 mm |
| Average Tissue Penetration | ~2.5 mm | ~0.67 mm |
A comparative table of the physical properties of Yttrium-90 and Lutetium-177.
The distinct energy profiles of ⁹⁰Y and ¹⁷⁷Lu have significant implications for their suitability in targeting tumors of different sizes. The high-energy beta particles and longer tissue penetration of ⁹⁰Y make it particularly effective for treating larger, bulkier tumors. researchgate.netresearchgate.net This longer range allows for a "crossfire" effect, where radiation can kill cancer cells that have not directly bound the radiopharmaceutical, which is advantageous in large or heterogeneous tumors. patsnap.com
Conversely, the lower energy and shorter tissue penetration of ¹⁷⁷Lu are better suited for targeting smaller tumors and micrometastases. nih.gov The localized energy deposition of ¹⁷⁷Lu minimizes damage to surrounding healthy tissues, a crucial factor when treating small clusters of cancer cells. nih.govnih.gov
Comparison with Other Targeted Radiopharmaceuticals (e.g., Somatostatin (B550006) Receptor-Targeted Agents like Yttrium-90 Edotreotide)
This compound is part of a class of radiopharmaceuticals targeting the CXCR4 receptor, a key player in tumor progression and metastasis. openmedscience.com This distinguishes it from other targeted agents that bind to different molecular targets.
A prominent example of another class is the somatostatin receptor (SSTR)-targeted agents, such as Yttrium-90 edotreotide (B1671108) (also known as ⁹⁰Y-DOTATOC). openmedscience.com These agents are primarily used for neuroendocrine tumors, which often overexpress SSTRs. openmedscience.commycancergenome.orgqeios.com While both ⁹⁰Y-anditixafortide and ⁹⁰Y-edotreotide utilize the therapeutic radionuclide ⁹⁰Y, their clinical application is dictated by the specific receptor expressed by the tumor.
Advantages and Limitations of Yttrium-90 as a Therapeutic Radionuclide
A significant advantage of Yttrium-90 is its status as a pure beta emitter, decaying to stable Zirconium-90 without emitting gamma radiation. nih.govopenmedscience.comnih.gov This characteristic simplifies radiation protection measures for healthcare personnel and reduces the radiation dose to others in the patient's vicinity. The high energy of its beta particles provides a potent, localized therapeutic effect, making it highly effective for tumor ablation. patsnap.com
However, the absence of gamma emissions also presents a limitation. Standard post-treatment imaging with gamma cameras to assess the biodistribution of the radiopharmaceutical is not feasible. Imaging of ⁹⁰Y relies on the detection of Bremsstrahlung radiation, which is secondary radiation produced as the beta particles slow down in tissue. nih.gov While useful, the quality of Bremsstrahlung imaging is generally inferior to that of gamma scintigraphy. nih.gov
Applicability in Various Radiotherapeutic Contexts Beyond CXCR4 Targeting
While Yttrium-90 (⁹⁰Y) is a critical component of the CXCR4-targeting agent anditixafortide, the radionuclide's therapeutic applications extend far beyond this specific mechanism. The potent beta-emitting properties of ⁹⁰Y make it a versatile tool in nuclear medicine, adaptable to various targeting strategies for a range of malignancies. Its utility is primarily dictated by the targeting moiety to which it is attached, allowing for precise delivery of radiation to cancer cells while minimizing exposure to healthy tissues.
One of the most established applications of ⁹⁰Y outside of CXCR4 targeting is in radioembolization , also known as selective internal radiation therapy (SIRT), for the treatment of liver tumors. This includes both primary hepatocellular carcinoma and metastatic liver disease from various cancers such as colorectal, neuroendocrine, and breast cancer. In this modality, ⁹⁰Y is incorporated into microspheres that are administered via the hepatic artery. acs.orgnih.govkoreascience.kr These microspheres become lodged in the small blood vessels supplying the tumor, delivering a high dose of localized radiation. thno.orgnih.govkuleuven.beresearchgate.net This approach takes advantage of the fact that liver tumors derive most of their blood supply from the hepatic artery, whereas the healthy liver parenchyma is predominantly supplied by the portal vein. nih.gov
Another significant application of ⁹⁰Y is in radioimmunotherapy (RIT) , particularly for hematological malignancies like non-Hodgkin's lymphoma (NHL). researchgate.netnih.govacs.org In this context, ⁹⁰Y is chelated to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. A prime example is ⁹⁰Y-ibritumomab tiuxetan, where the antibody targets the CD20 antigen present on B-cells, thereby delivering targeted radiation to lymphoma cells. researchgate.netnih.govthno.org This approach has demonstrated efficacy in patients with relapsed or refractory NHL. aacrjournals.org
Furthermore, ⁹⁰Y has been utilized in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). In this application, ⁹⁰Y is coupled with a somatostatin analog, such as DOTATOC, which binds to SSTRs on the tumor cells. This targeted delivery of ⁹⁰Y has been shown to be an effective treatment for patients with inoperable or metastatic NETs.
The versatility of ⁹⁰Y is also being explored in other contexts, such as local administration for recurrent high-grade gliomas, where it is injected directly into the resection cavity. The physical characteristics of ⁹⁰Y, including its high-energy beta emission and relatively short half-life, make it a suitable candidate for a variety of radiotherapeutic applications, contingent on the development of effective targeting molecules.
| Therapeutic Modality | Targeting Moiety | Target | Primary Indications |
| Radioembolization (SIRT) | Microspheres | Tumor Vasculature | Hepatocellular Carcinoma, Liver Metastases |
| Radioimmunotherapy (RIT) | Monoclonal Antibody (e.g., Ibritumomab) | Cell Surface Antigen (e.g., CD20) | Non-Hodgkin's Lymphoma |
| Peptide Receptor Radionuclide Therapy (PRRT) | Somatostatin Analog (e.g., DOTATOC) | Somatostatin Receptor (SSTR) | Neuroendocrine Tumors |
| Local Administration | Direct Injection | Tumor Bed | Recurrent High-Grade Gliomas |
Development of Next-Generation CXCR4-Targeting Ligands
A promising avenue of investigation involves the use of the endogenous peptide EPI-X4 , a fragment of human serum albumin, as a scaffold for developing new CXCR4-targeting radiotheranostics. thno.orgnih.govresearchgate.net Researchers have synthesized and evaluated derivatives of a truncated version of EPI-X4, known as JM#21 . researchgate.netaacrjournals.org Several of these derivatives, when conjugated to a chelator like DOTA, have shown potential for radiolabeling. Notably, a derivative designated as ligand-7 has been identified as a promising lead candidate due to its superior cellular uptake and tumor-targeting properties in preclinical studies. researchgate.net
Beyond EPI-X4, the scientific community continues to explore other molecular frameworks. The development of novel CXCR4-targeted agents is not limited to peptides. Small molecule antagonists, such as AMD3100 (Plerixafor) , have been a cornerstone of CXCR4-targeted therapy and continue to inspire the design of new non-peptide inhibitors. researchgate.net Other peptide-based antagonists, such as T140 , have also served as a basis for the development of new radiolabeled probes. researchgate.netresearchgate.net
Recent preclinical research has also highlighted a novel CXCR4-targeted agent, JH12 , which has demonstrated significantly higher tumor uptake compared to Pentixafor (B1454180) in animal models. Furthermore, the natural CXCR4 ligand, ubiquitin , has been investigated for its potential in PET imaging of CXCR4 expression, with radiolabeled ubiquitin showing promising results in preclinical models.
| Ligand Class | Example(s) | Key Features |
| Peptide (EPI-X4 derivative) | JM#21, Ligand-7 | Based on an endogenous peptide; Ligand-7 shows high cellular uptake and tumor targeting. researchgate.netaacrjournals.org |
| Small Molecule | AMD3100 (Plerixafor) | Non-peptide antagonist; established clinical use. researchgate.net |
| Peptide | T140 | Serves as a scaffold for developing new radiolabeled probes. researchgate.netresearchgate.net |
| Novel Peptide | JH12 | Preclinical data suggests significantly higher tumor uptake than Pentixafor. |
| Natural Ligand | Ubiquitin | Investigated for PET imaging of CXCR4 expression. |
Methodological Advancements and Future Research Directions
Innovations in Radioligand Design and Synthesis
The development of Yttrium (90Y) anditixafortide (B12373403) is, in itself, an innovation in radioligand design. It emerged from the successful application of Gallium-68 (68Ga) pentixafor (B1454180) for diagnostic imaging of CXCR4-expressing tumors. Yttrium (90Y) anditixafortide, also known as 90Y-Pentixather, is the therapeutic counterpart to 68Ga-pentixafor. oncidiumfoundation.org It was developed in parallel with a Lutetium-177 (B1209992) (177Lu) labeled version, with early clinical assessments suggesting the superiority of the Yttrium-90 variant in certain contexts, leading to the initiation of Phase II trials. oncidiumfoundation.orgopenmedscience.com
A key aspect of the design of this compound is the choice of the radionuclide. Yttrium-90 is a pure beta-emitter with high energy, which is thought to provide a more potent therapeutic effect, particularly in larger tumors, compared to other radionuclides like Lutetium-177. openmedscience.com
Innovations in the synthesis of this compound and other radiopharmaceuticals focus on the chelator, a molecule that binds the radioactive metal to the targeting ligand. The macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) is known to bind Yttrium-90 with high stability, which is crucial for minimizing off-target radiation effects. nih.gov Research is ongoing to optimize the conditions for chelating Yttrium-90 to DOTA-conjugated molecules to improve product yields and make the process more practical and cost-effective. nih.gov Future advancements may include the development of novel chelators that offer even greater stability or allow for more efficient and faster radiolabeling at room temperature. mdpi.comrsc.org
Advanced Preclinical Modeling for Therapeutic Response Prediction
To improve the clinical translation of this compound, advanced preclinical models that can accurately predict therapeutic response are essential. While specific studies on such models for this particular compound are not yet widely published, the broader field of oncology offers a roadmap for future research.
Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful tools for assessing treatment efficacy on a personalized level. Similarly, the use of organoids, which are three-dimensional cell cultures derived from patient tumors, can provide valuable insights into drug response. nih.gov Genetically engineered mouse models (GEMMs) that are designed to carry specific cancer-causing mutations can also be employed to study the effectiveness of targeted therapies in a more controlled environment. nih.gov
The application of these advanced preclinical models to this compound research could help to:
Identify which tumor subtypes are most likely to respond to the therapy.
Investigate mechanisms of resistance.
Test combination therapies to enhance treatment efficacy.
Optimize dosing regimens.
Furthermore, predictive modeling strategies, incorporating clinical variables and imaging data from techniques like MRI, have shown promise in anticipating tumor response to Yttrium-90 based therapies in other cancers, and similar approaches could be developed for this compound. researchgate.net
Integration of Multi-Omics Approaches in Radiopharmaceutical Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing radiopharmaceutical research. While specific multi-omics studies on this compound are still emerging, this approach could provide a more comprehensive understanding of the molecular mechanisms underlying treatment response and resistance.
By analyzing the multi-omic profiles of tumors before and after treatment with this compound, researchers could:
Discover novel biomarkers that predict which patients will benefit most from the therapy.
Uncover the signaling pathways that are altered in response to CXCR4-targeted radioligand therapy.
Identify potential new therapeutic targets to be used in combination with this compound to overcome resistance.
These complex datasets can be analyzed using bioinformatics and machine learning algorithms to identify patterns and correlations that may not be apparent from a single data type. techscience.com This holistic approach is expected to play a crucial role in the era of precision medicine, tailoring treatments to the individual molecular characteristics of a patient's tumor.
Development of Predictive Biomarkers for Response to CXCR4-Targeted RLT
A key factor in the success of any targeted therapy is the ability to select patients who are most likely to respond. For CXCR4-targeted radioligand therapy (RLT) with this compound, the expression level of the CXCR4 receptor on tumor cells is the most critical predictive biomarker.
The diagnostic radiopharmaceutical 68Ga-pentixafor is used in positron emission tomography (PET) scans to visualize and quantify CXCR4 expression in tumors. openmedscience.com A high uptake of 68Ga-pentixafor on a PET scan indicates high CXCR4 expression and suggests that the patient is a good candidate for therapy with this compound. openmedscience.com Conversely, low or absent CXCR4 expression would predict a poor response to the treatment. Studies have shown that CXCR4 expression can be a negative prognostic factor in some cancers, further highlighting its importance as a therapeutic target. nih.gov
Future research in this area may focus on:
Establishing standardized thresholds for CXCR4 expression to define patient eligibility for treatment.
Investigating the heterogeneity of CXCR4 expression within and between tumors and its impact on treatment outcomes.
Exploring other potential biomarkers, in addition to CXCR4 expression, that could further refine patient selection.
Strategies to Overcome Resistance Mechanisms in Radioligand Therapy
As with other cancer therapies, resistance to radioligand therapy can develop over time. The mechanisms of resistance to this compound are not yet fully understood, but they are likely to involve alterations in the target, the tumor microenvironment, or downstream signaling pathways.
Potential mechanisms of resistance to CXCR4-targeted therapy include:
Downregulation or mutation of the CXCR4 receptor: This would reduce the binding of this compound to the tumor cells, thereby decreasing its therapeutic effect. nih.gov
Activation of alternative signaling pathways: Cancer cells may find other ways to survive and proliferate, even when the CXCR4 pathway is blocked. nih.gov
Changes in the tumor microenvironment: The surrounding tissue and cells could create a protective niche for the cancer cells, shielding them from the effects of the radiation.
Strategies to overcome these resistance mechanisms are an active area of research and may include:
Combination therapies: Combining this compound with other treatments, such as chemotherapy, immunotherapy, or other targeted agents, could attack the cancer from multiple angles and prevent the development of resistance.
Modulating the tumor microenvironment: Therapies that alter the tumor microenvironment to make it more susceptible to radiation could enhance the efficacy of this compound.
Development of next-generation radioligands: New radioligands with improved properties, such as higher affinity for the target or better tumor penetration, could be more effective against resistant tumors.
Exploration of this compound in Other CXCR4-Expressing Pathologies
The initial clinical development of this compound has focused on hematological malignancies, particularly multiple myeloma, where CXCR4 is highly expressed. openmedscience.com However, the overexpression of CXCR4 is a feature of a wide range of other cancers, opening up the possibility of using this compound to treat these diseases as well.
CXCR4 is known to be overexpressed in various solid tumors, including:
Breast cancer
Lung cancer
Prostate cancer
Colorectal cancer nih.gov
Furthermore, CXCR4 plays a role in the progression of other hematological malignancies such as lymphomas and leukemias. koreascience.krnih.gov A clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with CNS lymphoma. pentixapharm.com The exploration of this compound in these and other CXCR4-expressing cancers could significantly expand its therapeutic utility.
Q & A
Q. How is Yttrium-90 (90Y) activity quantified in biological samples during preclinical studies?
Yttrium-90 activity is quantified using radioanalytical methods involving chemical separation and beta counting. After adding a yttrium carrier, the sample undergoes sequential precipitation steps (e.g., Y(OH)₃ at pH 8–9, followed by Y₂(C₂O₄)₃). The chemical yield is determined via gravimetry or inductively coupled plasma optical emission spectroscopy (ICP-OES). Beta emissions are measured using low-background GM counters, with activity calculations corrected for decay time and yield .
Q. What radiochemical properties of Yttrium-90 (90Y) are critical for therapeutic applications?
90Y has a half-life of 64.05 hours and decays via β⁻ emission (2.28 MeV), making it suitable for short-term, high-energy radiation therapy. Its decay product, stable ⁹⁰Zr, simplifies post-treatment safety monitoring. These properties influence dosing schedules and shielding requirements in clinical protocols .
Q. What synthesis methods ensure stable formulation of Yttrium-based radiopharmaceuticals like anditixafortide?
Yttrium citrate, a common precursor for radiocolloids, is synthesized by reacting yttrium hydroxide with citric acid under hydrothermal conditions (80–100°C for 14 days). Thermogravimetric analysis (TGA) confirms stability, showing decomposition in four stages dominated by water and CO₂ release. This ensures minimal leakage during radiosynovectomy or targeted therapy .
Advanced Research Questions
Q. How do concomitant therapies (e.g., corticosteroids) impact the efficacy of 90Y-anditixafortide in CXCR4-targeted therapy?
Bridging therapies like corticosteroids can downregulate CXCR4 expression, reducing tumor uptake of ⁶⁸Ga-PentixaFor (a companion diagnostic). This necessitates pre-therapeutic PET/CT imaging to confirm target availability. Methodological adjustments include timing imaging post-chemotherapy or combining with CXCR4 upregulators .
Q. What experimental design considerations address biodistribution variability in 90Y-anditixafortide studies?
Key factors include:
- Absorption parameters : Inhalation studies show low systemic absorption (<1% for YCl₃), favoring localized delivery .
- Tumor heterogeneity : Use multi-compartment pharmacokinetic models to account for variable CXCR4 density across lesions .
- Ethical reproducibility : Adhere to ICRP guidelines for radiation safety and document methods exhaustively to enable replication .
Q. How can researchers resolve contradictions in tumor targeting efficiency between preclinical and clinical data?
Discrepancies often arise from differences in CXCR4 expression models (e.g., cell lines vs. patient-derived xenografts). Solutions include:
Q. What methodologies optimize the stability and purity of 90Y-anditixafortide during radiosynthesis?
Critical steps include:
- Chelation efficiency : Validate using molar ratio optimization (e.g., yttrium:citrate ratios).
- Radiolytic stability : Assess via accelerated decay studies and HPLC purity checks.
- Particle size control : Use dynamic light scattering to ensure colloidal stability (<100 nm) and prevent leakage .
Methodological Best Practices
- Reproducibility : Document all synthesis and analysis steps in line with IMRaD structure, including raw data in supplementary materials .
- Ethical compliance : Follow ICRP radiation safety protocols and declare conflicts of interest .
- Data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to align results with hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
